3-Bromo-1,2,4-thiadiazol-5-amine
Overview
Description
3-Bromo-1,2,4-thiadiazol-5-amine is a heterocyclic compound with the molecular formula C2H2BrN3S. It is part of the thiadiazole family, which is known for its diverse biological activities and applications in various fields. The compound is characterized by the presence of a bromine atom at the 3rd position and an amine group at the 5th position of the thiadiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1,2,4-thiadiazol-5-amine typically involves the bromination of 1,2,4-thiadiazole derivatives. One common method includes the following steps:
Pretreatment: Dissolve 2-amino-1,2,4-thiadiazole in an acid solution.
Bromination: React the solution with bromine to obtain a preliminary reaction solution.
Oxidation: In the presence of an oxidant, continue the reaction to obtain the brominated material.
Alkali Analysis: Perform alkali analysis on the brominated material to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are designed to be cost-effective and environmentally friendly. These methods often involve the use of catalysts and optimized reaction conditions to maximize yield and purity while minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1,2,4-thiadiazol-5-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Nucleophilic Reactions: The amine group can act as a nucleophile in various reactions.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are commonly used.
Nucleophilic Reactions: Conditions often involve the use of bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions include various substituted thiadiazoles, which can have different biological and chemical properties .
Scientific Research Applications
3-Bromo-1,2,4-thiadiazol-5-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research is ongoing into its potential as an anticancer agent and its ability to inhibit certain enzymes involved in disease pathways.
Industry: It is used in the production of dyes, agrochemicals, and pharmaceuticals
Mechanism of Action
The mechanism of action of 3-Bromo-1,2,4-thiadiazol-5-amine involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also interact with cellular receptors, altering signal transduction pathways and affecting cellular functions. The exact pathways and targets depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-bromo-1,3,4-thiadiazole
- 5-Bromo-1,3,4-thiadiazol-2-ylamine
- 2-Bromoimidazo[2,1-b][1,3,4]thiadiazole
Uniqueness
3-Bromo-1,2,4-thiadiazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromine atom at the 3rd position and amine group at the 5th position make it particularly reactive in certain chemical reactions and effective in specific biological applications .
Properties
IUPAC Name |
3-bromo-1,2,4-thiadiazol-5-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2BrN3S/c3-1-5-2(4)7-6-1/h(H2,4,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIAWLUSVPFSBCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NC(=NS1)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2BrN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40676586 | |
Record name | 3-Bromo-1,2,4-thiadiazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40676586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1101173-93-6 | |
Record name | 3-Bromo-1,2,4-thiadiazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40676586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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